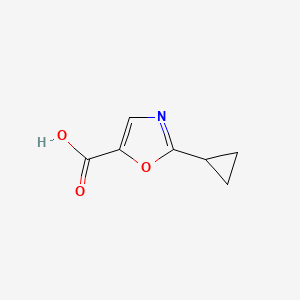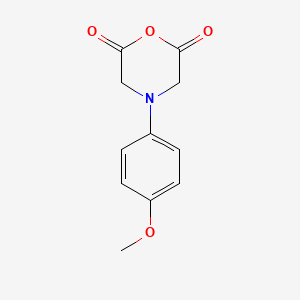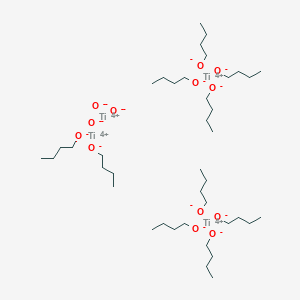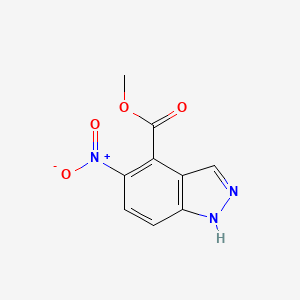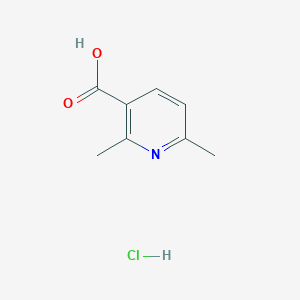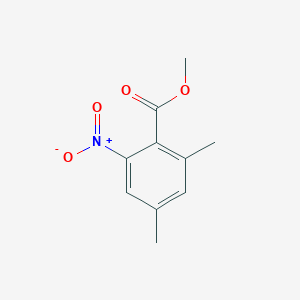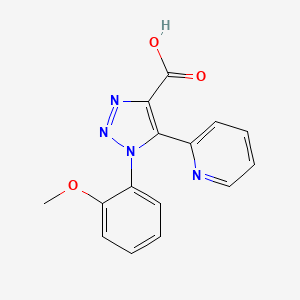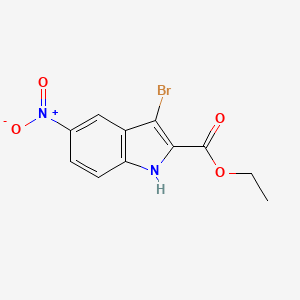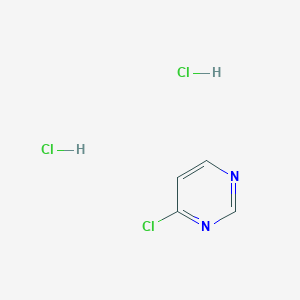
4-Chloropyrimidine dihydrochloride
Vue d'ensemble
Description
4-Chloropyrimidine dihydrochloride is a white crystalline powder that belongs to the class of organic compounds called pyrimidines. It has a molecular weight of 150.99 and a molecular formula of C4H4Cl2N2 .
Molecular Structure Analysis
The molecular structure of 4-Chloropyrimidine dihydrochloride consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass is 150.994 Da and the monoisotopic mass is 149.975159 Da .Physical And Chemical Properties Analysis
4-Chloropyrimidine dihydrochloride is a white to off-white powder that is soluble in water . It has a molecular weight of 150.99396 and a molecular formula of C4H4Cl2N2 .Applications De Recherche Scientifique
Anti-inflammatory Activities
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
4-Chloropyrimidine derivatives have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that numerous methods for the synthesis of pyrimidines are described .
Results or Outcomes
The results revealed that a compound with the 4-(4-benzyloxy)phenyl moiety at C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production . Moreover, the difluorinated derivative of this compound significantly inhibited the activity of COX-2 .
Synthesis of Diamino Pyrimidine Oxide Derivatives
Specific Scientific Field
Application Summary
4-Chloropyrimidine is used in the synthesis of 2,6-diamino-4-N (R 1 R 2 )-pyrimidine N -oxide, a heterocyclic drug that has functions of lowering blood pressure and treating Parkinson’s disease .
Methods of Application
In the experiment, spinel chromite nanocatalysts were prepared by sol-gel method. The homemade spinel chromite was utilized as efficient and green heterogeneous catalysts for N -oxidation of 2,6-diamino-4-chloropyrimidine with H 2 O 2 in ethanol solution at 50°C to obtain the intermediate 2,6-diamino-4-chloropyrimidine N- oxide .
Results or Outcomes
A series of 4-substituted diaminopyrimidine oxides were finally obtained. Among different spinel chromites, CoCr 2 O 4 exhibits remarkable catalytic activity with a yield of 95.6% within 90 min . In addition, CoCr 2 O 4 was continuously recycled for 5 times without significant decrease in catalytic activity .
Anti-inflammatory Agents
Application Summary
Pyrimidines, including 4-Chloropyrimidine derivatives, are known to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Substitution of –OH moieties with chlorine resulted in significant inhibitory activity, the 4,6-dichloro analogs were more potent than the monochloro derivatives . Changing the amino functional group at the C-2 position to the (N, N-dimethylamino)methyleneamino or the formamido further enhanced the inhibitory effects .
Synthesis of Linopirdine
Specific Scientific Field
Application Summary
4-Chloropyrimidine is used in the synthesis of Linopirdine, an oral cognitive enhancer that stimulates the release of CNS neurotransmitters to alleviate deficits associated with Alzheimer’s disease .
Methods of Application
Two equivalents of 4-picolyl chloride hydrochloride are used to alkylate 1-phenyloxindole under phase transfer conditions .
Results or Outcomes
Linopirdine is produced as a result of this process .
Synthesis of Pyridine C–H Ligands
Application Summary
4-Chloropyrimidine is used in the synthesis of pyridine C–H ligands . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
Methods of Application
In order to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles, a process known as “phosphonium salt installation” has been introduced . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
Results or Outcomes
The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .
Synthesis of Antihistamines and Antiarrythmics
Application Summary
2-Chloropyridine, a halogenated derivative of pyridine, is used to produce antihistamines and antiarrythmics for medicinal use .
Methods of Application
2-Choropyridine is made by combining pyridine with chlorine in a single process . When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
Results or Outcomes
Disopyramide and chlorphenamine are examples of commercially available pyrithiones and chlorphenamines .
Safety And Hazards
4-Chloropyrimidine dihydrochloride may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
4-chloropyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCFMUHIKEUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705324 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrimidine dihydrochloride | |
CAS RN |
203521-18-0 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




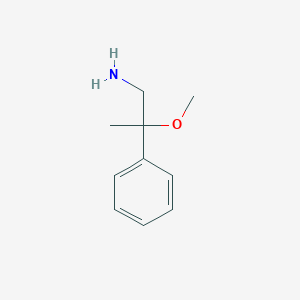

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
